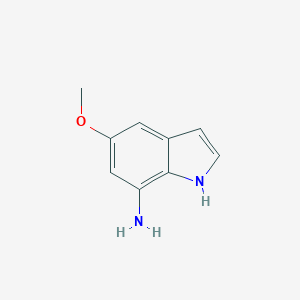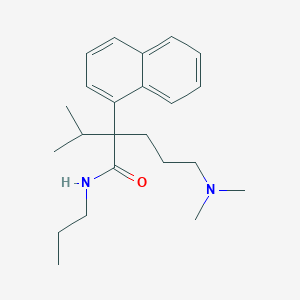
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a synthetic compound that belongs to the family of naphthaleneacetamide derivatives.
Mécanisme D'action
The exact mechanism of action of DPA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation, pain, and fever. DPA has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Effets Biochimiques Et Physiologiques
DPA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. DPA has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that plays a role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. DPA has also been shown to have a good safety profile in animal studies. However, there are some limitations to using DPA in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on DPA. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of DPA and its effects on different physiological systems. Additionally, the development of new derivatives of DPA may lead to the discovery of compounds with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 1-naphthaleneacetic acid with N,N-dimethyl-1,3-propanediamine, followed by the reaction of the resulting intermediate with isopropyl bromide and propylamine. The final product is obtained by crystallization from a suitable solvent.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPA has also been shown to have anxiolytic and antidepressant effects. Additionally, DPA has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
15039-48-2 |
|---|---|
Nom du produit |
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide |
Formule moléculaire |
C23H34N2O |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide |
InChI |
InChI=1S/C23H34N2O/c1-6-16-24-22(26)23(18(2)3,15-10-17-25(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H,24,26) |
Clé InChI |
JGJBAEVKHXUXIP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
SMILES canonique |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonymes |
α-[3-(Dimethylamino)propyl]-α-isopropyl-N-propyl-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



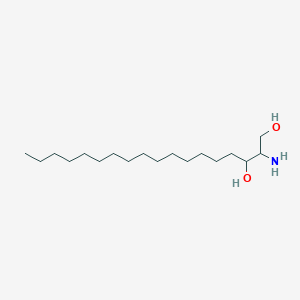

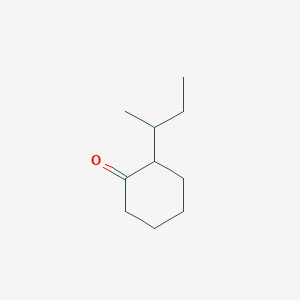
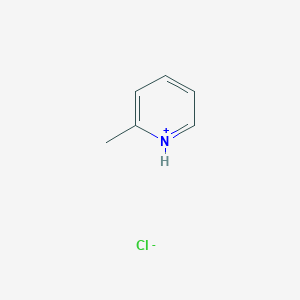
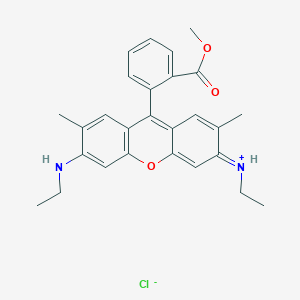
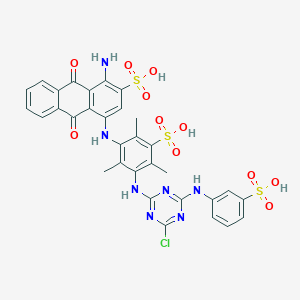
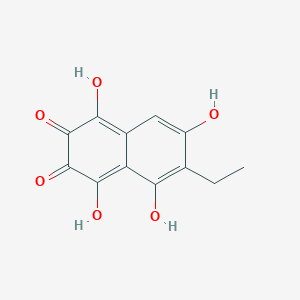
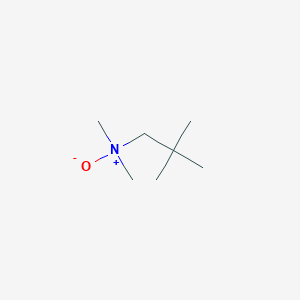
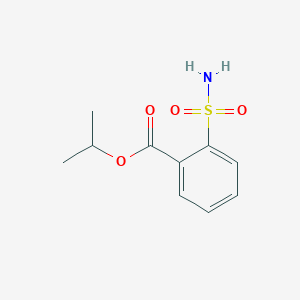
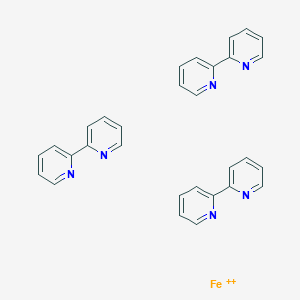

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
